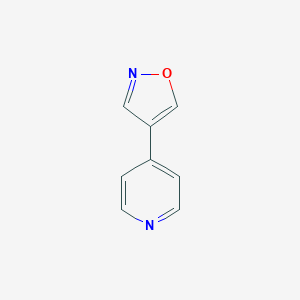
4-Pyridin-4-yl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-4-yl-1,2-oxazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the potential of 4-Pyridin-4-yl-1,2-oxazole derivatives as effective anticancer agents. A notable investigation synthesized a library of aryl amide derivatives based on pyridine-imidazo[1,2-a]pyrazine-oxazoles. These compounds were tested against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic activity, with one compound (14a) showing superior efficacy compared to standard treatments like etoposide .
Antimicrobial Activity
This compound has also been explored for its antibacterial properties. Research focused on the synthesis of novel imidazole-fragment-decorated oxazole derivatives demonstrated promising antibacterial activity against several virulent phytopathogenic bacteria. The compounds displayed effective inhibition with EC50 values significantly lower than those of commercial bactericides, indicating their potential as alternatives in agricultural applications .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of substituted oxazole derivatives against cancer cell lines, researchers synthesized a series of compounds and evaluated their cytotoxicity. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics, suggesting that structural modifications could enhance their anticancer properties .
Case Study 2: Antibacterial Properties
A separate investigation focused on the antibacterial activity of this compound derivatives revealed that some compounds exhibited excellent in vitro activity against resistant strains of bacteria. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of specific substitutions on the oxazole ring for enhancing antimicrobial potency .
Data Tables
Propiedades
Número CAS |
197251-70-0 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H |
Clave InChI |
ODACNUQYASNCRB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CON=C2 |
SMILES canónico |
C1=CN=CC=C1C2=CON=C2 |
Sinónimos |
Pyridine, 4-(4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















